molecular formula C11H6ClF3O2S2 B1303999 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride CAS No. 680215-52-5

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride

Cat. No.: B1303999
CAS No.: 680215-52-5
M. Wt: 326.7 g/mol
InChI Key: OSYDWXUOQYZLKB-UHFFFAOYSA-N
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Description

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C11H6ClF3O2S2 and a molecular weight of 326.75 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with a phenyl group, a trifluoromethyl group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to its combination of a phenyl group, a trifluoromethyl group, and a sulfonyl chloride group on a thiophene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3O2S2/c12-19(16,17)8-6-18-10(11(13,14)15)9(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYDWXUOQYZLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381803
Record name 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680215-52-5
Record name 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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